(2R)-2-Fluorooctane
Description
Significance of Chirality in Fluorinated Organic Chemistry
The introduction of fluorine into organic molecules has a profound impact on their chemical and physical properties. ucj.org.ua Fluorine's high electronegativity and small van der Waals radius can alter a compound's metabolic stability, binding affinity, and bioavailability, making fluorinated organic compounds highly valuable in pharmaceutical, agricultural, and materials science. ucj.org.uanih.gov When the fluorine atom is introduced at a stereogenic center, it creates a chiral fluoroalkane. Chirality, or the "handedness" of a molecule, is a critical factor in drug development and molecular recognition, as the different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different biological activities. acs.orgnih.gov
The synthesis of enantiomerically pure chiral, fluorine-containing compounds is a significant challenge in organic chemistry. nih.govacs.org Developing methods for the asymmetric construction of carbon-fluorine (C-F) stereogenic centers is crucial for accessing specific enantiomers with desired therapeutic effects while minimizing potential side effects from the other enantiomer. ucj.org.uarsc.org Research in this area focuses on creating selective fluorination techniques and using fluorinated building blocks in asymmetric synthesis. rsc.org The unique stereoelectronic effects of the C-F bond, such as the gauche effect observed in 1,2-difluoroethane (B1293797), can influence the conformation of the molecule, which in turn affects its interaction with biological systems. nih.govrsc.org Consequently, the precise three-dimensional arrangement of the fluorine atom is paramount, driving extensive research into the stereocontrolled synthesis of these molecules. researchgate.netrsc.org
Overview of (2R)-2-Fluorooctane as a Model Chiral Fluoroalkane in Organic and Stereochemical Research
This compound is a simple yet fundamentally important chiral secondary alkyl fluoride (B91410). It serves as a model compound in academic research for investigating the properties and reactivity of molecules containing a single fluorine atom on a stereogenic carbon. Its straightforward structure, consisting of an eight-carbon chain with a fluorine atom at the second position, makes it an ideal substrate for studying the mechanisms of nucleophilic substitution reactions and the influence of a fluorine substituent on stereochemical outcomes.
Research has utilized this compound and its enantiomer to probe the stereochemistry of displacement reactions. gatech.edu These studies provide insight into how the highly polar C-F bond influences reaction pathways and the configuration of the resulting products. The development of synthetic methods to access chiral secondary alkyl fluorides, such as this compound, often involves stereoconvergent approaches like nickel-catalyzed cross-coupling reactions of racemic 1-halo-1-fluoroalkanes. thieme-connect.comacs.org The successful synthesis of such compounds in high enantiomeric purity is a key goal, enabling further stereochemical and mechanistic investigations. acs.orgidexlab.com As a result, this compound remains a valuable tool for advancing the fundamental understanding of organofluorine chemistry.
Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₇F |
| Molecular Weight | 132.22 g/mol |
| CAS Number | 407-95-4 (for 2-Fluorooctane) |
| Chirality | (R)-enantiomer |
| Appearance | Not specified in sources |
| Boiling Point | Not specified in sources |
| Dipole Moment | 1.83 D (for 2-Fluorooctane) stenutz.eu |
| LogP | 3.31480 chemsrc.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
54632-06-3 |
|---|---|
Molecular Formula |
C8H17F |
Molecular Weight |
132.22 g/mol |
IUPAC Name |
(2R)-2-fluorooctane |
InChI |
InChI=1S/C8H17F/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
TVJHFQWCMCKELZ-MRVPVSSYSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)F |
Canonical SMILES |
CCCCCCC(C)F |
Origin of Product |
United States |
Stereochemical Analysis and Characterization of 2r 2 Fluorooctane
Enantiomeric Purity Determination Methodologies
The determination of enantiomeric purity is crucial in the characterization of chiral compounds. For (2R)-2-Fluorooctane, several methodologies can be employed to quantify the excess of one enantiomer over the other in a mixture.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers. jocpr.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For the analysis of this compound, a column such as Chiralpak IC could be effective. jocpr.com The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol, is optimized to achieve baseline separation of the enantiomeric peaks. jocpr.com Quantification is achieved by integrating the peak areas of the two enantiomers.
Gas Chromatography (GC): Chiral GC is another common method for enantiomeric purity analysis, particularly for volatile compounds. Similar to HPLC, it employs a chiral stationary phase. For fluoroalkanes, a capillary column coated with a cyclodextrin (B1172386) derivative is often used. The enantiomers of the analyte interact diastereomerically with the chiral stationary phase, resulting in different elution times.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), can be used to determine enantiomeric excess. researchgate.net
Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers of the analyte. researchgate.net This results in separate signals for the two enantiomers in the NMR spectrum, allowing for their quantification.
Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral derivatizing agent, such as Mosher's acid, to form a pair of diastereomers. researchgate.net These diastereomers have distinct NMR spectra, and the ratio of their integration values corresponds to the enantiomeric ratio of the original sample. researchgate.net
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. atlantis-press.comnih.gov The sign and magnitude of the Cotton effect in the CD spectrum are characteristic of a particular enantiomer and can be used to determine its concentration and enantiomeric excess. nih.gov
Interactive Data Table: Comparison of Enantiomeric Purity Determination Methods
| Methodology | Principle | Typical Application | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. jocpr.com | Broad applicability to a wide range of compounds. | High resolution, accurate quantification. | Can be time-consuming to develop a method. |
| Chiral GC | Differential interaction with a chiral stationary phase for volatile compounds. | Analysis of volatile and thermally stable compounds. | High sensitivity, fast analysis times. | Limited to volatile analytes. |
| NMR with CSAs | Formation of transient diastereomeric complexes. researchgate.net | Rapid determination without derivatization. | Non-destructive, provides structural information. | Peak resolution can be poor. |
| NMR with CDAs | Formation of stable diastereomeric derivatives. researchgate.net | Applicable to a wide range of functional groups. | Often provides excellent peak separation. | Requires chemical derivatization, which can be time-consuming. |
| CD Spectroscopy | Differential absorption of circularly polarized light. atlantis-press.com | Analysis of compounds with a chromophore near the stereocenter. | High sensitivity, can provide absolute configuration information. nih.gov | Not universally applicable, requires a chromophore. |
Absolute Configuration Assignment Techniques
Determining the absolute three-dimensional arrangement of atoms in a chiral molecule is a fundamental aspect of stereochemistry. For this compound, several techniques can be used to assign its absolute configuration.
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms. The absolute configuration is typically determined using the anomalous dispersion effect of heavy atoms present in the crystal structure or by co-crystallization with a known chiral reference.
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. The resulting spectrum is highly sensitive to the absolute configuration of a molecule. By comparing the experimental VCD spectrum of this compound with the spectrum predicted by quantum chemical calculations, the absolute configuration can be unambiguously assigned. nih.gov
Correlation with Known Compounds: The absolute configuration of this compound can be established by chemically correlating it to a compound of known absolute configuration. For example, if this compound is synthesized from a chiral precursor whose absolute configuration has been previously determined, and the reaction mechanism does not affect the stereocenter, the configuration of the product can be inferred.
Cahn-Ingold-Prelog (CIP) Priority Rules: This is a systematic method for assigning the R or S configuration to a stereocenter based on the atomic numbers of the atoms directly attached to it. chemistrysteps.comyoutube.com For this compound, the four groups attached to the chiral carbon (C2) are fluorine, the hexyl group, the methyl group, and a hydrogen atom. According to the CIP rules, the priorities are: F > hexyl > methyl > H. With the lowest priority group (H) pointing away from the viewer, the sequence from highest to lowest priority (F → hexyl → methyl) is clockwise, assigning the R configuration. chemistrysteps.com
Conformational Analysis of Chiral Fluoroalkanes
The three-dimensional shape of a molecule, or its conformation, is critical to its properties and reactivity. The introduction of fluorine into an alkane chain significantly influences its conformational preferences.
Influence of Fluorine on Molecular Conformation
The fluorine atom, despite its small size, is the most electronegative element, leading to a highly polarized and strong carbon-fluorine (C-F) bond. beilstein-journals.org This polarization and the presence of lone pairs on the fluorine atom introduce significant dipole-dipole interactions and stereoelectronic effects that govern the conformational landscape of fluoroalkanes. beilstein-journals.org
In simple fluoroalkanes, there is a preference for specific dihedral angles between adjacent C-F and C-C bonds to minimize steric repulsion and optimize stabilizing electronic interactions. For a molecule like this compound, rotation around the C-C bonds of the octyl chain will be influenced by the presence of the fluorine atom, leading to a set of preferred low-energy conformations.
Stereoelectronic Effects in Fluorinated Systems
Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org In fluorinated systems, several such effects are prominent.
The Gauche Effect: One of the most significant stereoelectronic effects in fluoroalkanes is the gauche effect. wikipedia.org This effect describes the tendency of 1,2-difluoroethane (B1293797) and related compounds to favor a gauche conformation, where the two fluorine atoms are at a 60° dihedral angle, over the anti conformation (180°), despite the potential for steric hindrance. harvard.edu This preference is attributed to a stabilizing hyperconjugative interaction between the σ orbital of a C-H bond and the antibonding σ* orbital of the adjacent C-F bond (σC-H → σ*C-F). wikipedia.orgrsc.org This interaction is maximized in the gauche arrangement.
Hyperconjugation: More generally, hyperconjugation involving the C-F bond plays a crucial role in determining the conformation of fluoroalkanes. beilstein-journals.orgresearchgate.net The electron-withdrawing nature of fluorine makes the σ* orbital of the C-F bond a good electron acceptor. wikipedia.org Consequently, filled bonding orbitals (σC-H or σC-C) can donate electron density into this empty antibonding orbital, leading to stabilization. The strength of this interaction is highly dependent on the relative orientation of the interacting orbitals, thus influencing the preferred conformation.
Interactive Data Table: Key Stereoelectronic Effects in Fluoroalkanes
| Effect | Description | Consequence for this compound |
| Gauche Effect | Preference for a gauche arrangement between adjacent electronegative substituents. wikipedia.org | Influences the dihedral angles around the C2-C3 bond, favoring conformations where the fluorine atom is gauche to the C4 carbon. |
| Hyperconjugation | Donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital (e.g., σC-H → σ*C-F). beilstein-journals.org | Stabilizes specific rotamers, contributing to the overall conformational preference of the alkyl chain. |
| Dipole-Dipole Interactions | Electrostatic interactions between polarized bonds. beilstein-journals.org | The C-F bond dipole will interact with other bond dipoles, influencing the preferred spatial arrangement of the molecule to minimize repulsive interactions. |
Reaction Pathways and Mechanistic Investigations of 2r 2 Fluorooctane and Its Derivatives
Carbon-Fluorine Bond Activation Studies
The activation and subsequent functionalization of the C-F bond are challenging due to its high bond dissociation energy. kyoto-u.ac.jp Nevertheless, various methods, including silicon-mediated cleavage, frustrated Lewis pair catalysis, and transition metal catalysis, have been developed to overcome this hurdle. cas.cnkyoto-u.ac.jpnih.gov
Silicon-Mediated C-F Bond Cleavage
Silicon-based reagents are effective in promoting the cleavage of C-F bonds, driven by the formation of the even stronger silicon-fluorine bond. springernature.com This strategy has been successfully applied in the desymmetrization of unactivated aliphatic difluorides. For instance, the use of bis(trimethylsilyl)acetamide (BSA) and cesium fluoride (B91410) (CsF) can induce a catalytic C-F bond cleavage. researchgate.netresearchgate.net Another approach involves a cascade carbamoylation/cyclization reaction where sodium-assisted C-F bond activation triggers the cyclization. researchgate.netresearchgate.net While the precise role of silylated additives is still under investigation, it is hypothesized that they may act as activating agents for the C-F bond or as scavengers for trace amounts of water. researchgate.net
This method's utility has been demonstrated in the synthesis of biologically relevant molecules like 3,5-diaryl-2-fluoromethyloxazolidin-2-ones from 2-aryl-1,3-difluoromethyl-2-carbamates. researchgate.net The reaction tolerates various substituents on the aromatic ring, including methyl, fluoro, and chloro groups, leading to good to excellent yields of the cyclized products. researchgate.net
Frustrated Lewis Pair (FLP) Catalysis in C-F Activation
Frustrated Lewis Pairs (FLPs), which consist of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, have emerged as a powerful tool for activating small molecules, including the C-F bond. researchgate.netnih.govnih.gov FLP systems can mediate the monoselective C-F bond activation in polyfluoroalkanes, a long-standing challenge in fluorocarbon chemistry. researchgate.netnih.govrsc.org
Mechanistic studies suggest that C-F activation by FLPs can proceed through different pathways. While a concerted FLP mechanism has been proposed, evidence also points towards a Lewis acid-assisted SN1-type pathway. nih.govrsc.org In the SN1-type mechanism, the Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3 or BCF), is sufficiently acidic to facilitate the heterolytic cleavage of the C-F bond, forming a carbocationic intermediate. nih.govrsc.org The presence of a fluoride sequestering agent, like Me3SiNTf2, is often crucial to drive the reaction forward by trapping the fluoride ion. nih.govrsc.org The selectivity observed in these reactions is attributed to both steric hindrance from the bulky Lewis base installed at the carbon center and electronic effects that alter the kinetic barriers for subsequent C-F activation. nih.govrsc.org
The scope of FLP-mediated C-F activation includes difluoromethyl and trifluoromethyl groups, with phosphine (B1218219) and pyridine (B92270) Lewis bases proving effective. nih.govresearchgate.net This methodology has enabled the selective functionalization of various fluoroalkanes, expanding the synthetic utility of these compounds. nih.govresearchgate.net
Transition Metal-Catalyzed C-F Bond Functionalization, specifically Rhodium-Aluminum Bimetallic Complexes
Transition metal catalysis offers a versatile platform for C-F bond functionalization. kyoto-u.ac.jp Among these, rhodium-aluminum (Rh-Al) bimetallic complexes have shown remarkable reactivity in cleaving C-F bonds under mild conditions. kyoto-u.ac.jpacs.orgresearchgate.net The polarized nature of the Al-Rh bond is believed to facilitate the cooperative activation of the C-F bond. kyoto-u.ac.jpacs.org
These bimetallic catalysts have been successfully employed in the magnesiation of both aryl and alkyl fluorides using magnesium powder. acs.orgresearchgate.net This allows for the generation of Grignard-type reagents from otherwise inert fluoro-organic compounds. acs.orgresearchgate.net The catalytic system is effective for primary, secondary, and tertiary alkyl fluorides, which are typically challenging substrates for conventional methods. kyoto-u.ac.jp
Mechanistic investigations, including stoichiometric reactions and theoretical calculations, suggest that a heterobimetallic complex involving a Rh-Mg or Rh-La bond can be a key catalytic species. researchgate.net The reaction is highly selective for C(sp³)–F bond functionalization, tolerating a wide range of other functional groups, which represents a significant advancement in organometallic chemistry. researchgate.net
Nucleophilic Substitution Reactions at the Stereocenter
Nucleophilic substitution reactions at a stereocenter, such as the carbon bearing the fluorine atom in (2R)-2-Fluorooctane, are fundamental transformations in organic synthesis. The nature of the alkyl fluoride and the reaction conditions dictate whether the reaction proceeds via an SN1 or SN2 pathway, which in turn determines the stereochemical outcome.
Stereochemical Outcomes of Substitution Reactions
The stereochemical outcome of a nucleophilic substitution reaction at a chiral center is a direct consequence of the reaction mechanism.
For an SN2 reaction , the nucleophile attacks from the side opposite to the leaving group in a "backside attack". scsco.org.in This results in a complete inversion of configuration at the stereocenter, a phenomenon also known as a Walden inversion. cas.cnscsco.org.in For example, the hydrolysis of R(-)-2-bromooctane, which proceeds via an SN2 mechanism, yields S(+)-2-octanol. scsco.org.in Similarly, intramolecular SN2 reactions of alkyl fluorides have been shown to proceed with complete configurational inversion. cas.cnacs.org
In contrast, an SN1 reaction proceeds through a planar carbocation intermediate. masterorganicchemistry.comwpmucdn.com The nucleophile can then attack this planar intermediate from either face with roughly equal probability. This leads to a mixture of products with both retention and inversion of configuration , resulting in a racemic or near-racemic mixture. masterorganicchemistry.comwpmucdn.com Therefore, if this compound were to react via a pure SN1 mechanism, a mixture of (2R)- and (2S)-substituted products would be expected.
It is important to note that for secondary substrates like this compound, a mixture of SN1 and SN2 pathways can occur, leading to a product with partial inversion of configuration. The exact stereochemical outcome will depend on the specific nucleophile, solvent, and other reaction conditions.
Cross-Coupling Reactions Involving Chiral Fluoroalkanes
Cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. wikipedia.orgsigmaaldrich.com When a chiral fluoroalkane like this compound is involved, the stereochemical outcome of the reaction becomes a critical aspect of the investigation. The mechanisms of these reactions can proceed through either radical or ionic intermediates, each leading to distinct products and stereochemistries.
Investigation of Radical Pathways in C(sp³)-C(sp³) Bond Formation
The formation of a carbon-carbon bond at a stereogenic center through a radical pathway presents a significant challenge in maintaining stereochemical integrity. Recent advancements have focused on transition-metal-catalyzed reactions that can proceed through radical intermediates. sioc-journal.cn For instance, cobalt-catalyzed enantioselective C(sp³)–C(sp³) coupling reactions have been developed to access chiral fluoroalkanes. dicp.ac.cn
Mechanistic studies suggest that these reactions can involve a single-electron transfer (SET) process to generate a carbon-centered radical from the C-F bond. researchgate.net The subsequent steps, including coupling with another radical or a nucleophile, determine the final product. The use of photoredox catalysis has also emerged as a powerful method for generating alkyl radicals from various precursors, including fluoroalkanes, under mild conditions. magtech.com.cnacs.org
Table 1: Key Features of Radical Pathways in C(sp³)-C(sp³) Bond Formation
| Feature | Description |
| Initiation | Often involves a single-electron transfer (SET) from a photocatalyst or a transition metal complex to the alkyl fluoride. |
| Intermediate | A planar or rapidly inverting alkyl radical is formed at the carbon bearing the fluorine atom. |
| Stereochemical Outcome | Typically leads to racemization or a low degree of stereoretention at the chiral center, unless a chiral catalyst effectively controls the subsequent bond-forming step. |
| Catalyst Systems | Transition metals like cobalt and nickel, as well as photoredox catalysts, are commonly employed. sioc-journal.cndicp.ac.cn |
Control experiments are crucial to confirm the involvement of radical species. For example, the addition of radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can inhibit the reaction, providing evidence for a radical pathway. rsc.org
Examination of Ionic Pathways in Carbon-Carbon Bond Formation
Ionic pathways in C(sp³)-C(sp³) bond formation involving chiral fluoroalkanes typically proceed through nucleophilic substitution (S\N2) or related mechanisms. In these pathways, the stereochemical outcome is often more predictable, with inversion of configuration being a common result. researchgate.net
The activation of the C-F bond is a critical step due to its high bond dissociation energy. nih.gov This can be achieved using strong bases or by coordination to a metal center. For example, cobalt-catalyzed cross-coupling of alkyl halides with Grignard reagents in the presence of specific additives has been shown to proceed via an ionic mechanism with inversion of stereochemistry. researchgate.net
Table 2: Key Features of Ionic Pathways in C(sp³)-C(sp³) Bond Formation
| Feature | Description |
| Mechanism Type | Primarily S\N2-type, involving a backside attack by a nucleophile. csbsju.edu |
| Intermediate | A five-coordinate transition state is formed, without the generation of a discrete carbocation or radical intermediate. |
| Stereochemical Outcome | Typically results in a clean inversion of the stereochemistry at the chiral center. |
| Reagents | Often involves organometallic reagents like Grignard reagents or organozinc compounds as nucleophiles. acs.org |
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics of different pathways and help to distinguish between radical and ionic mechanisms. rsc.org These calculations can model the transition states and intermediates for both pathways, allowing for a comparison of their relative energy barriers. researchgate.net
Competing Reaction Pathways and Selectivity Control
In many reactions involving this compound, radical and ionic pathways can compete, leading to a mixture of products with varying stereochemistries. The ability to control the selectivity towards a single pathway is a key goal in synthetic chemistry. ethz.ch
Several factors can influence the dominant reaction pathway, including:
The nature of the catalyst: Different transition metals and ligands can favor either radical or ionic mechanisms. For instance, some palladium catalysts are known to promote ionic pathways, while certain cobalt and nickel systems can facilitate radical processes. dicp.ac.cnacs.org
Reaction conditions: Temperature, solvent, and the presence of additives can significantly impact the reaction outcome. numberanalytics.com For example, the use of a non-polar solvent might favor a radical pathway, while a polar, coordinating solvent could promote an ionic mechanism.
The nature of the coupling partner: The nucleophilicity and steric bulk of the coupling partner can influence whether the reaction proceeds via an S\N2-type mechanism or a radical coupling.
By carefully tuning these parameters, it is possible to direct the reaction towards the desired product with high selectivity. For example, in some cross-coupling reactions, the addition of specific ligands can completely switch the reaction from a radical to an ionic pathway, thereby controlling the stereochemical outcome. ethz.ch The interplay between these factors is complex, and a deep understanding of the underlying mechanisms is essential for achieving selectivity. numberanalytics.comnsf.gov
Spectroscopic Characterization Techniques for 2r 2 Fluorooctane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical tool that provides extensive information about the atomic arrangement and chemical environment within a molecule. For a chiral compound like (2R)-2-Fluorooctane, various NMR experiments are crucial for structural confirmation and the determination of enantiomeric purity.
1H NMR Applications in Stereochemical Analysis
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy offers initial structural verification by mapping the proton environments in this compound. The spectrum displays signals corresponding to the different sets of protons along the eight-carbon chain. A key diagnostic signal is that of the proton on the second carbon (H-2), which is directly attached to the chiral center bearing the fluorine atom.
This H-2 proton signal appears as a complex multiplet due to spin-spin coupling with the fluorine atom (a large doublet splitting, 2JHF) and with the protons on the adjacent C1 methyl and C3 methylene (B1212753) groups. The protons on the C3 methylene group are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent. In principle, this non-equivalence can lead to distinct chemical shifts and different coupling constants to H-2, providing stereochemical information. However, these differences are often subtle and may not be resolved without the use of chiral aids. kit.eduwordpress.com
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (Hz) |
|---|---|---|---|
| -CH3 (C1) | ~1.2-1.4 | Doublet of doublets (dd) | 3JHH, 3JHF |
| -CHF- (C2) | ~4.4-4.8 | Doublet of multiplets (dm) | 2JHF (~45-50 Hz) |
| -CH2- (C3-C7) | ~1.2-1.6 | Multiplets (m) | 3JHH |
| -CH3 (C8) | ~0.9 | Triplet (t) | 3JHH |
13C NMR for Structural Elucidation
Carbon-13 (13C) NMR spectroscopy is instrumental in confirming the carbon skeleton of this compound. A proton-decoupled spectrum will exhibit eight distinct signals, corresponding to each of the eight carbon atoms in unique chemical environments. oregonstate.edulibretexts.org The most informative signal is that of C2, the carbon atom directly bonded to the fluorine. This signal is split into a doublet due to a strong one-bond coupling (1JCF), typically around 165-185 Hz for secondary alkyl fluorides. scribd.comacs.org
The adjacent carbons, C1 and C3, also show smaller doublet splittings due to two-bond C-F coupling (2JCF), which are typically in the range of 20-25 Hz. reddit.comacdlabs.com This pattern of C-F coupling provides unambiguous confirmation of the fluorine atom's location at the C2 position. acdlabs.com
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Typical Coupling Constant (Hz) |
|---|---|---|---|
| C1 | ~23 | Doublet | 2JCF ~22 |
| C2 | ~92 | Doublet | 1JCF ~170 |
| C3 | ~36 | Doublet | 2JCF ~20 |
| C4-C7 | ~22-32 | Singlets (or small doublets) | nJCF (n>2) are small |
| C8 | ~14 | Singlet | - |
19F NMR for Fluorine Environment Analysis and Diastereomeric Resolution
Fluorine-19 (19F) NMR is a highly sensitive technique that directly probes the fluorine nucleus. wikipedia.orgaiinmr.com Since 19F has a natural abundance of 100% and a high gyromagnetic ratio, its detection is straightforward. wikipedia.org The chemical shift of the fluorine in this compound provides information about its electronic environment, typically appearing in the range of -170 to -185 ppm (relative to CFCl3). lcms.cz The signal is split into a complex multiplet due to coupling with the geminal proton (H2) and vicinal protons (H1 and H3).
A key application of 19F NMR is in the determination of enantiomeric excess. researchgate.net When a chiral solvating agent or derivatizing agent is added to a racemic or scalemic mixture of 2-fluorooctane, the two enantiomers form diastereomeric complexes or adducts. rsc.orgnih.gov These diastereomers have different chemical environments, which can result in two distinct, well-resolved signals in the 19F NMR spectrum. researchgate.netsolvias.com The ratio of the integrals of these signals corresponds directly to the ratio of the enantiomers in the sample.
Chiral NMR Spectroscopy: Use of Shift Reagents and Derivatizing Agents for Enantiomeric Analysis
To resolve the signals of enantiomers in NMR, chiral auxiliaries are employed. These fall into two main categories: chiral shift reagents (CSRs) and chiral derivatizing agents (CDAs).
Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3). rsc.orggoogle.com The Lewis acidic lanthanide center reversibly coordinates to the Lewis basic fluorine atom of this compound. libretexts.org Since the CSR is itself chiral, this interaction forms two transient diastereomeric complexes with the (R) and (S) enantiomers. This diastereomeric interaction causes a separation of the NMR signals for the two enantiomers, a phenomenon known as enantiomeric resolution. rsc.org The integration of the separated peaks in the 1H or 19F NMR spectrum allows for the quantification of enantiomeric purity. libretexts.org
Chiral Derivatizing Agents (CDAs): This method involves the covalent reaction of the analyte with a chiral agent to form a stable pair of diastereomers. While not directly applicable to the relatively inert C-F bond, this technique would be used if this compound were derived from a precursor with a reactive functional group (e.g., an alcohol). The resulting diastereomers have distinct physical properties and will show separate signals in the NMR spectrum, allowing for analysis of the diastereomeric ratio, which reflects the original enantiomeric ratio. mdpi.comfrontiersin.org
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound and is used to identify the functional groups present.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy of this compound provides a characteristic "fingerprint" of the molecule, confirming the presence of specific bonds. While IR spectroscopy cannot distinguish between enantiomers, it is excellent for functional group identification. The spectrum is dominated by absorptions from the alkyl backbone and the unique carbon-fluorine bond. libretexts.orglibretexts.org
C-H Stretching: Strong, sharp peaks are observed in the 2850–3000 cm-1 region, characteristic of the sp3 hybridized C-H bonds in the octyl chain. libretexts.orgwpmucdn.com
C-F Stretching: A strong absorption band in the 1100–1000 cm-1 region is the most diagnostic peak, confirming the presence of the carbon-fluorine bond. spectroscopyonline.com For secondary fluoroalkanes, this peak is typically found around 1075 cm-1.
C-H Bending: Absorptions corresponding to the bending (scissoring and rocking) of CH2 and CH3 groups appear in the 1470–1350 cm-1 region. libretexts.org
| Vibrational Mode | Typical Frequency Range (cm-1) | Intensity |
|---|---|---|
| C-H Stretch (sp3) | 2850 - 3000 | Strong |
| C-H Bend | 1470 - 1350 | Medium |
| C-F Stretch | 1100 - 1000 | Strong |
Raman Spectroscopy
For analogous smaller fluoroalkanes, such as 2-fluorobutane, detailed Raman and infrared spectroscopic studies have been conducted to determine conformational stability and to perform vibrational assignments with the aid of ab initio calculations. nih.gov Such studies typically identify characteristic vibrational modes, including C-F, C-C, and C-H stretching and bending frequencies. A theoretical analysis for this compound would be expected to yield a complex spectrum with numerous peaks corresponding to the various vibrational modes of its flexible alkyl chain and the chiral center. However, without experimental data, a detailed analysis and data table for this compound cannot be provided at this time.
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in a mass spectrometer provides a fingerprint that can be used to identify the compound and elucidate its structure. For this compound, mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a key method for its characterization. nih.gov
When subjected to electron ionization (EI), this compound will undergo fragmentation. The molecular ion (M⁺•) peak may be observed, but it is often of low abundance for straight-chain alkanes. The fragmentation of the molecular ion is governed by the stability of the resulting carbocations and neutral radicals. libretexts.org
Key fragmentation pathways for alkyl fluorides include the loss of a hydrogen fluoride (B91410) (HF) molecule, which is a common feature for many organofluorine compounds. nih.gov Another significant fragmentation route is the cleavage of carbon-carbon bonds. The breaking of the C-C bond adjacent to the fluorine-bearing carbon (α-cleavage) is a common pathway. The stability of the resulting carbocations plays a crucial role in determining the most abundant fragments; for instance, the formation of more stable secondary carbocations is generally favored over primary ones. libretexts.org
The resulting mass spectrum will therefore exhibit a series of peaks corresponding to different fragment ions. The interpretation of these fragments allows for the reconstruction of the original molecule's structure.
Below is an interactive data table detailing some of the plausible fragment ions for this compound and their corresponding mass-to-charge ratios (m/z).
| Fragment Ion | Proposed Structure | m/z | Notes |
| Molecular Ion | [C₈H₁₇F]⁺• | 132 | The parent ion. |
| M-1 | [C₈H₁₆F]⁺ | 131 | Loss of a hydrogen radical. |
| M-20 | [C₈H₁₆]⁺• | 112 | Loss of a neutral HF molecule. |
| M-29 | [C₆H₁₂F]⁺ | 103 | Loss of an ethyl radical (C₂H₅•). |
| M-43 | [C₅H₁₀F]⁺ | 89 | Loss of a propyl radical (C₃H₇•). |
| M-57 | [C₄H₈F]⁺ | 75 | Loss of a butyl radical (C₄H₉•). |
| M-71 | [C₃H₆F]⁺ | 61 | Loss of a pentyl radical (C₅H₁₁•). |
| M-85 | [C₂H₄F]⁺ | 47 | Loss of a hexyl radical (C₆H₁₃•). |
| Alkyl Fragments | [C₆H₁₃]⁺, [C₅H₁₁]⁺, [C₄H₉]⁺, [C₃H₇]⁺ | 85, 71, 57, 43 | Common alkyl fragments from the chain. The peak at m/z 57 is often a prominent peak in the mass spectra of octanes. nist.gov |
Theoretical and Computational Chemistry Studies on 2r 2 Fluorooctane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost that makes it ideal for studying molecules of the size and complexity of (2R)-2-Fluorooctane. sumitomo-chem.co.jp DFT methods calculate the electronic structure of a molecule based on its electron density, which allows for the prediction of a wide range of chemical properties. sumitomo-chem.co.jp For any given system, the selection of an appropriate functional and basis set is crucial for obtaining accurate results, and predictions should ideally be benchmarked against experimental data or higher-level computations when possible. sumitomo-chem.co.jp
Predicting Reaction Mechanisms and Transition States in Fluorinated Systems
A primary application of DFT is the elucidation of reaction mechanisms. sumitomo-chem.co.jpresearchgate.net By mapping the potential energy surface of a chemical reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing stationary points, including intermediates and, most importantly, transition states (the highest energy point along the reaction coordinate). acs.org
For a fluoroalkane like this compound, DFT calculations can be used to model various potential reactions, such as nucleophilic substitution (SN2) or elimination (E2) pathways. DFT studies on similar fluorinated systems have successfully revealed mechanisms, such as the concerted defluorination in elimination reactions or the frontside nucleophilic attack at a C–F bond. chemrxiv.orgd-nb.info Computational studies can clarify the role of catalysts, solvents, and substituent effects on the reaction pathway. chemrxiv.orgnih.gov For instance, DFT calculations have been used to understand how a Lewis acid catalyst can facilitate HF shuttling from a fluoroalkane to an alkyne, proceeding through a fluoroalkene intermediate. chemrxiv.org Although specific studies on this compound are unavailable, these established methods could be directly applied to predict its reactivity.
Analysis of Energetic Landscapes and Activation Barriers
Once a reaction pathway and its transition states have been identified using DFT, the energetic landscape can be analyzed in detail. This involves calculating the relative energies of all reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state is the activation energy (or activation barrier), a key determinant of the reaction rate. acs.org
A lower activation barrier implies a faster reaction. By comparing the activation barriers for competing pathways—for example, substitution versus elimination—DFT can predict which reaction is kinetically favored. acs.org Such calculations have been instrumental in explaining chemo- and regioselectivity in reactions involving fluorinated molecules. nih.gov For this compound, this analysis would be critical for predicting its chemical behavior under various conditions.
Below is a hypothetical energetic profile for a generic SN2 reaction involving this compound, illustrating the type of data generated from DFT calculations.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile (e.g., OH⁻) | 0.0 |
| Transition State (TS) | Highest energy point of the reaction pathway | +25.0 |
| Products | (2S)-Octan-2-ol + F⁻ | -15.0 |
Activation Energy (ΔG‡): +25.0 kcal/mol
Note: The values in this table are illustrative and represent typical data that would be obtained from a DFT calculation for a substitution reaction. They are not based on a specific published study of this compound.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its physical properties and chemical reactivity. frontiersin.org High-level methods can provide very accurate data, though often at a higher computational cost than DFT. nih.govchemrxiv.org
Determination of Carbon-Fluorine Bond Dissociation Energies
The carbon-fluorine (C–F) bond is one of the strongest single bonds in organic chemistry. researchgate.net Its high bond dissociation energy (BDE) is a result of the large electronegativity difference between carbon and fluorine, which imparts significant ionic character to the bond. researchgate.net Quantum chemical calculations are essential for accurately determining BDEs, especially since experimental data can be scarce. chemrxiv.org
High-level methods such as Coupled-Cluster theory (e.g., DLPNO-CCSD(T)) or composite methods like G4 are often used to provide benchmark BDE values. nih.govchemrxiv.org Studies on a wide range of per- and polyfluoroalkyl substances (PFAS) have shown that gas-phase C–F BDEs can range from approximately 405 to 551 kJ/mol (about 97 to 132 kcal/mol). nih.gov The exact BDE depends on the molecular structure and the degree of fluorination. nih.gov While a precise calculated value for this compound is not available, it is expected to be in the upper range for secondary alkyl fluorides.
| Bond Type | Typical BDE (kJ/mol) | Typical BDE (kcal/mol) |
|---|---|---|
| C–H (in alkane) | ~410 | ~98 |
| C–C (in alkane) | ~350 | ~84 |
| C–F (in fluoroalkane) | ~485 | ~116 |
| Si–F | ~540 | ~129 |
| B–F | ~766 | ~183 |
Note: Values are approximate and serve for comparison. researchgate.net The C–F BDE is notably stronger than C–H and C–C bonds.
Molecular Orbital Analysis and Electronic Properties
Molecular orbital (MO) theory describes the distribution of electrons within a molecule. nih.govacs.org Quantum chemical calculations can determine the energies and shapes of all molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). d-nb.info The energies of these frontier orbitals are crucial for predicting reactivity.
In organofluorine compounds, fluorine acts as a strong sigma (σ) electron-withdrawing group due to its high electronegativity, but it can also be a pi (π) donor through its lone pairs. collectionscanada.ca This dual nature significantly influences the electronic structure. collectionscanada.ca For this compound, the C–F bond is highly polarized, creating a partial positive charge (δ+) on the carbon atom (C2) and a partial negative charge (δ−) on the fluorine atom. This makes the C2 carbon an electrophilic site, susceptible to attack by nucleophiles. Methods like Natural Bond Orbital (NBO) analysis are used to quantify these partial charges.
| Atom | Hypothetical NBO Charge (a.u.) |
|---|---|
| C2 (Carbon bonded to Fluorine) | +0.25 |
| F (Fluorine) | -0.30 |
Note: These values are illustrative, based on general principles of organofluorine chemistry, and are not from a specific calculation on this compound. They demonstrate the expected charge polarization.
Advanced Computational Methods for Reaction Pathway Elucidation
While DFT is a powerful tool, more complex reaction systems or the need for higher accuracy may require more advanced computational methods. chemrxiv.org For elucidating complex reaction pathways, techniques that go beyond simple transition state searches are often employed.
These can include:
High-Level Ab Initio Methods: Methods like Møller–Plesset perturbation theory (MP2, MP3) and Coupled-Cluster (CCSD, CCSD(T)) theory provide higher accuracy for energies, especially for systems where DFT might struggle. researchgate.net Composite methods like G4 combine results from several high-level calculations to achieve "chemical accuracy" (typically within 1 kcal/mol of experimental values). chemrxiv.org
Intrinsic Reaction Coordinate (IRC) Calculations: After locating a transition state, an IRC calculation can be performed to confirm that it correctly connects the desired reactants and products on the potential energy surface. nih.gov
Quasiclassical Trajectory (QCT) Calculations: These simulations model the dynamics of a reaction after it passes the transition state, providing insights into product energy distributions and the detailed motions of the atoms during bond formation and breaking. researchgate.net
Machine Learning (ML) and AI: Emerging techniques use machine learning to build potential energy surfaces from a smaller number of quantum chemical calculations. researchdata.edu.au This can dramatically accelerate the exploration of complex reaction networks and the discovery of novel reaction pathways. researchdata.edu.au
These advanced methods could be applied to this compound to study complex phenomena such as its interactions with enzymes, its degradation pathways in the environment, or its behavior under photochemical conditions, providing a level of detail that is often inaccessible through experiment alone. acs.orgnih.gov
Global Optimization of Reaction Pathways (e.g., Action-CSA)
The global optimization of reaction pathways is a significant challenge in computational chemistry, aiming to identify the most probable routes a chemical reaction can take. nih.gov Traditional methods often locate only local energy minima on a potential energy surface, potentially missing the true, lowest-energy pathway. nih.gov
Action-CSA (Action-based Conformational Space Annealing) is a computational approach designed to overcome this limitation by globally optimizing the Onsager-Machlup action. nih.gov This method allows for the discovery of multiple, diverse reaction pathways between defined initial and final states without requiring an initial guess for the pathway. nih.gov It is particularly effective at surmounting large energy barriers through mechanisms that mimic genetic algorithms, such as crossovers and mutations of pathways. nih.gov For small systems, Action-CSA has demonstrated the ability to find all possible pathways. nih.gov
While no specific studies on this compound using Action-CSA are available, this method could theoretically be applied to understand its reaction mechanisms, such as in nucleophilic substitution or elimination reactions. The application of Action-CSA would involve defining the reactant and product states and allowing the algorithm to explore the vast conformational space to identify the most favorable transition states and intermediate structures. The rank order and transition times of the discovered pathways could then be compared with results from long-duration Langevin dynamics simulations to validate the findings. nih.gov
Molecular Dynamics Simulations for Conformational and Mechanistic Insights
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and dynamic behavior of molecules. nih.govmdpi.com By simulating the atomic motions over time, MD can provide detailed insights into the flexibility of a molecule and the mechanisms of its conformational changes. mdpi.com
For a molecule like this compound, MD simulations could be employed to:
Explore Conformational Space: The flexible octyl chain of this compound can adopt numerous conformations. MD simulations can map the potential energy surface to identify the most stable conformers and the energy barriers between them.
Analyze Solvent Effects: By including explicit solvent molecules in the simulation, it is possible to study how the solvent influences the conformational preferences of this compound.
Investigate Reaction Mechanisms: MD simulations can be used to model the process of a chemical reaction, providing a dynamic picture of the bond-breaking and bond-forming events. This can be particularly useful for understanding the role of molecular motion and conformational changes during a reaction.
The analysis of MD trajectories can reveal important structural and dynamic properties. For instance, the distribution of intermolecular distances or dihedral angles can be used to characterize different conformational states. mdpi.com Furthermore, by analyzing the correlations in the motions of different parts of the molecule, it is possible to identify allosteric networks that play a role in conformational transitions. mdpi.com
Although specific MD simulation data for this compound is not present in the searched literature, the general methodology is well-suited for investigating the structure-dynamics-function relationship of this chiral fluorinated alkane.
Advanced Synthetic Applications of Chiral Fluoroalkanes in Research
Chiral Fluorine as a Stereochemical Probe in Complex Systems
The fluorine-19 (¹⁹F) nucleus is an exceptional probe for nuclear magnetic resonance (NMR) spectroscopy due to its 100% natural abundance, spin of ½, and high sensitivity. biophysics.org When a fluorine atom is attached to a chiral center, as in (2R)-2-Fluorooctane, it becomes a powerful tool for investigating stereochemical aspects of complex molecular systems. The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making it an ideal reporter for subtle changes in molecular conformation, binding events, and intermolecular interactions. biophysics.orgnih.gov
In complex biological systems, proteins labeled with fluoro-labeled amino acids can be studied using ¹⁹F NMR to gain insights into protein structure, dynamics, and ligand binding. nih.gov The large chemical shift dispersion of ¹⁹F NMR often allows for the resolution of individual fluorine signals even in large biomolecules, overcoming the signal overlap common in proton (¹H) NMR. biophysics.org
The use of chiral solvating agents (CSAs) in ¹⁹F NMR spectroscopy allows for the direct and efficient analysis of fluorine-containing chiral compounds. acs.org CSAs form transient diastereomeric complexes with the enantiomers of a chiral analyte, resulting in separate, distinguishable signals in the ¹⁹F NMR spectrum. This technique can be used to determine the enantiomeric excess of a sample with high accuracy. acs.orgkaist.ac.kr Recent studies have demonstrated the effectiveness of chiral charged octahedral metal complexes as CSAs for a wide range of fluorine-containing analytes, including amines, acids, alcohols, and carbonyl compounds. acs.org The high sensitivity of the fluorine nucleus allows for the chiral analysis of complex mixtures, and even the simultaneous determination of enantiomeric excesses and yields of multiple products in a single ¹⁹F NMR experiment. acs.orgkaist.ac.kr
Key Research Findings in ¹⁹F NMR for Chiral Analysis:
| Application | Technique | Key Finding | Reference |
| Enantiomeric Excess Determination | ¹⁹F NMR with Chiral Solvating Agents (CSAs) | Baseline separation of enantiomeric signals allows for accurate quantification. | acs.org |
| Complex Mixture Analysis | Direct ¹⁹F NMR | Highly sensitive fluorine nucleus enables chiral analysis of complex mixtures and reaction outcomes simultaneously. | kaist.ac.kr |
| Biomolecular Studies | ¹⁹F NMR of Fluorine-Labeled Proteins | Fluorine acts as a sensitive probe for local environment, structure, and ligand binding. | nih.gov |
| Anisotropic Media Analysis | ¹⁹F NMR in Chiral Liquid Crystals | Utilizes residual chemical shift anisotropy (RCSA) and residual dipolar coupling (RDC) for enantiodiscrimination. | nih.gov |
Stereoselective Synthesis of Fluorinated Building Blocks for Advanced Organic Synthesis
The development of methods for the stereoselective synthesis of chiral fluoroalkanes is crucial for accessing optically pure materials for various applications. researchgate.net Fluorinated building blocks, like this compound, are valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.comfluorochem.co.ukalfa-chemistry.com The controlled introduction of a fluorine atom at a specific stereocenter allows for the fine-tuning of a molecule's physical, chemical, and biological properties. tcichemicals.com
Strategies for synthesizing chiral fluorinated compounds generally fall into two categories: nucleophilic and electrophilic fluorination. tcichemicals.com
Nucleophilic Fluorination: This approach involves the displacement of a good leaving group with a fluoride (B91410) ion (F⁻). Reagents like diethylaminosulfur trifluoride (DAST) can stereospecifically substitute a hydroxyl group with a fluorine atom. tcichemicals.com
Electrophilic Fluorination: These methods utilize reagents with an electron-deficient fluorine atom to react with nucleophilic centers. The development of asymmetric electrophilic fluorination using chiral catalysts has become a powerful tool for creating chiral C-F bonds with high enantioselectivity. mdpi.comrsc.org
Recent advancements have focused on catalysis-based strategies to access chiral fluorinated fragments. nih.gov For example, frustrated Lewis pair (FLP) mediated monoselective C-F activation of geminal difluoroalkanes using a chiral Lewis base offers a method for desymmetrization, leading to enantioenriched products that are otherwise difficult to obtain. nih.gov Tandem reaction sequences, such as fluorination-desulfonation, have also been developed for the chemo-, regio-, and stereoselective synthesis of monofluoroalkenes, which can serve as precursors to chiral fluoroalkanes. rsc.org
Selected Methods for Stereoselective Fluorination:
| Method | Reagent Type | Description | Key Feature |
| Asymmetric Electrophilic Fluorination | Electrophilic (e.g., NFSI) with Chiral Catalyst | A chiral catalyst, such as a transition metal complex or an organocatalyst, directs the fluorinating agent to one face of the substrate. | High enantioselectivity in C-F bond formation. mdpi.com |
| Nucleophilic Substitution with Fluoride | Nucleophilic (e.g., DAST) | A chiral alcohol is converted to a chiral fluoride via an Sₙ2-type reaction, typically with inversion of configuration. | Stereospecific conversion of a pre-existing chiral center. tcichemicals.com |
| FLP-mediated C-F Activation | Lewis Acid/Base Pair | Desymmetrization of a prochiral difluoromethyl group using a chiral Lewis base to selectively activate one C-F bond. | Access to stereoenriched fluorocarbons from gem-difluoro compounds. nih.gov |
| Iodoarene-catalyzed Nucleophilic Fluorination | In-situ generated ArIF₂ | A catalytic amount of iodoarene is used with a fluoride source (e.g., HF·pyridine) and an oxidant to fluorinate β-dicarbonyl compounds. | Avoids stoichiometric use of heavy metal reagents. rsc.org |
Research into the Incorporation of Chiral Fluoroalkanes into Functional Organic Materials, such as Liquid Crystals
Functional organic materials, particularly liquid crystals (LCs), are highly sensitive to molecular structure. tcichemicals.com The incorporation of fluorine atoms into liquid crystal molecules is a well-established strategy for tuning their physical properties, such as dielectric anisotropy, optical anisotropy, viscosity, and mesophase behavior. researchgate.net Fluorine's unique combination of high electronegativity and relatively small size allows it to significantly alter molecular polarity and intermolecular interactions without causing excessive steric disruption. researchgate.netmdpi.com
The introduction of a chiral center, such as the one in this compound, into a liquid crystal system can induce the formation of chiral mesophases, like the cholesteric (chiral nematic) or chiral smectic phases. tcichemicals.comlibretexts.org These chiral phases are essential for a variety of applications. For instance, the helical structure of the cholesteric phase gives rise to selective reflection of light, a property utilized in color displays and temperature sensors. tcichemicals.com
Research in this area explores how the specific placement of a chiral fluoroalkane moiety within a larger mesogenic (liquid crystal-forming) molecule can influence the properties of the resulting material. A chiral fluoroalkane can be incorporated as a terminal chain, where its conformational preferences and polarity can affect the packing of molecules and the stability of the liquid crystal phase. researchgate.net The chirality of the tail can induce a helical twist in the nematic phase, with the tightness of the helical pitch being dependent on the enantiomeric purity and twisting power of the chiral dopant. This allows for precise control over the optical properties of the material. libretexts.org The use of fluorinated compounds is particularly advantageous in modern thin-film transistor (TFT) displays, as they help mitigate the absorption of ions that can degrade performance. researchgate.net
Q & A
Q. How can (2R)-2-Fluorooctane be synthesized with high enantiomeric purity, and what analytical techniques validate its stereochemical integrity?
- Methodological Answer : Synthesis typically involves fluorination of a chiral precursor (e.g., (2R)-2-octanol) using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor® under anhydrous conditions. Enantiomeric purity is validated via chiral chromatography (HPLC/GC with chiral stationary phases) and NMR spectroscopy. Polarimetry and X-ray crystallography (if crystalline derivatives are available) further confirm absolute configuration .
Q. What are the key physicochemical properties of this compound, and how do they compare to non-fluorinated analogs?
- Methodological Answer : Key properties include boiling point (elevated due to fluorine’s electronegativity), lipophilicity (logP), and thermal stability. Comparative studies with non-fluorinated analogs (e.g., 2-octanol) should employ differential scanning calorimetry (DSC) for thermal analysis, HPLC for polarity assessment, and computational tools (e.g., QSPR models) to predict reactivity differences. Fluorine’s inductive effects reduce basicity and alter hydrogen-bonding capacity .
Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The (R)-configuration directs steric and electronic effects in S2 reactions. Kinetic studies using optically pure substrates and chiral leaving groups (e.g., tosylates) under controlled conditions (solvent polarity, temperature) can reveal stereochemical outcomes. Monitoring via / NMR and enantioselective GC/MS quantifies retention or inversion of configuration .
Advanced Research Questions
Q. What computational methods are most effective for modeling the reaction pathways of this compound in catalytic asymmetric fluorination?
- Methodological Answer : Density Functional Theory (DFT) calculations, combined with molecular dynamics simulations, can map transition states and enantioselectivity in fluorination reactions. Software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-311+G(d,p)) optimizes geometries, while NBO analysis identifies hyperconjugative interactions. Benchmark against experimental kinetic data ensures model accuracy .
Q. How do contradictory findings in the biological activity of this compound analogs arise, and what strategies resolve these discrepancies?
- Methodological Answer : Contradictions often stem from impurities (e.g., enantiomeric contamination), solvent effects, or assay variability. Resolve via:
Q. What experimental designs optimize the study of this compound’s metabolic stability in pharmacokinetic research?
- Methodological Answer : Use liver microsomes or hepatocyte incubations with LC-MS/MS quantification. Variables to control:
Q. How can the environmental persistence of this compound be assessed, given fluorine’s resistance to degradation?
- Methodological Answer : Conduct OECD 301/302 biodegradation tests under aerobic/anaerobic conditions. Advanced oxidation processes (AOPs, e.g., UV/HO) or microbial consortia screenings identify degradation intermediates via HRMS. Compare with perfluorinated analogs (e.g., PFOA) to assess C-F bond lability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
